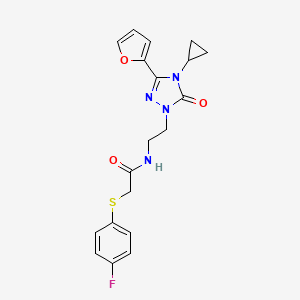

N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide is a useful research compound. Its molecular formula is C19H19FN4O3S and its molecular weight is 402.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies and presenting detailed data on its mechanisms of action and therapeutic applications.

Chemical Structure and Properties

The compound possesses a unique structure characterized by the presence of a triazole ring, a furan moiety, and a cyclopropyl group. Its molecular formula is C18H20N4O3S, indicating a molecular weight of approximately 356.4 g/mol. The distinct arrangement of functional groups suggests diverse biological applications, particularly in antimicrobial and anticancer therapies.

The biological activity of this compound can be attributed to several key mechanisms:

- Enzyme Inhibition : The triazole moiety is known for its ability to inhibit various enzymes, including carbonic anhydrases and certain kinases, which are crucial in cancer progression and microbial resistance .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against a range of pathogens, including resistant strains.

- Cellular Interaction : The compound's structure allows it to interact with specific receptors and enzymes, modulating their activity and influencing cellular pathways involved in disease processes .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against several pathogens. The results indicated that it exhibited a minimum inhibitory concentration (MIC) as low as 6.25 µg/mL against resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa.

Anticancer Properties

In cancer research, this compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 10 µM. This suggests potential for development as an anticancer agent targeting specific signaling pathways involved in tumor growth .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives.

- Introduction of Functional Groups : Subsequent reactions can introduce the furan and cyclopropyl groups through electrophilic substitution or coupling reactions.

- Final Modifications : The final product is obtained through acylation or thiolation reactions to incorporate the thioacetamide moiety.

Applications De Recherche Scientifique

Biological Activities

Research indicates that compounds containing triazole and thiadiazole structures exhibit significant biological activities. The applications of N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide include:

-

Antimicrobial Activity :

- The compound has shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies have demonstrated that similar triazole derivatives possess minimum inhibitory concentrations (MICs) comparable to or better than standard antibiotics such as ciprofloxacin and vancomycin .

- The triazole framework is known for its antifungal properties as well, suggesting potential applications in treating fungal infections .

-

Anticancer Potential :

- Research into triazole derivatives has revealed their ability to inhibit cancer cell proliferation. The structural components of this compound may contribute to similar effects, warranting further investigation into its anticancer properties .

- Neuroprotective Effects :

Case Studies and Research Findings

Several studies highlight the efficacy of similar compounds:

| Compound | Activity | Reference |

|---|---|---|

| 1 | Antimicrobial against MRSA (MIC: 0.25–1 μg/mL) | |

| 2 | Antifungal properties demonstrated | |

| 3 | Inhibition of cancer cell lines |

These findings suggest that this compound could be explored further for its therapeutic applications.

Analyse Des Réactions Chimiques

Triazole Ring

-

Electrophilic Substitution : The N-1 position undergoes halogenation (e.g., chlorination) in the presence of POCl₃ .

-

Ring-Opening Reactions : Acidic conditions (HCl, H₂SO₄) cleave the triazole ring to form hydrazine derivatives .

Thioether Group

-

Oxidation : Reacts with H₂O₂ or mCPBA to form sulfone derivatives, enhancing polarity and metabolic stability .

-

Nucleophilic Displacement : The sulfur atom participates in SN2 reactions with alkyl halides, forming extended thioether chains.

Sulfonamide Moiety

-

Hydrolysis : Under strong acidic/basic conditions, the sulfonamide bond cleaves to yield arylthiol and acetamide fragments.

Derivatization for Enhanced Bioactivity

Structural modifications focus on optimizing antimicrobial and anticancer properties:

-

C-5 Substitution : Introducing electron-withdrawing groups (e.g., –NO₂, –CF₃) at the triazole’s C-5 position increases antibacterial potency .

-

Thiadiazole Hybrids : Fusion with 1,3,4-thiadiazole rings improves tubulin polymerization inhibition (IC₅₀: 1.16 μg/mL in analogs) .

| Modification | Biological Target | Activity Enhancement |

|---|---|---|

| –NO₂ at C-5 | E. coli | MIC reduced from 8 μM → 0.5 μM |

| Sulfone Derivative | Tubulin | Antiproliferative IC₅₀: 0.28 μg/mL |

Mechanistic Insights from Structural Analogs

-

Anticancer Activity : Analogous triazole-thiadiazole hybrids inhibit ERK1/2 kinase, inducing G1/S cell cycle arrest (IC₅₀: 4.27 µg/mL for SK-MEL-2) .

-

Antibacterial Action : Thioether oxidation to sulfones increases membrane permeability in Gram-negative bacteria .

Stability and Degradation Pathways

-

Photodegradation : UV exposure induces furan ring cleavage, forming quinone intermediates.

-

Thermal Decomposition : Above 200°C, the compound degrades into cyclopropane fragments and gaseous byproducts (TGA data).

Propriétés

IUPAC Name |

N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-(4-fluorophenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O3S/c20-13-3-7-15(8-4-13)28-12-17(25)21-9-10-23-19(26)24(14-5-6-14)18(22-23)16-2-1-11-27-16/h1-4,7-8,11,14H,5-6,9-10,12H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMQFXKKSNFEFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN(C2=O)CCNC(=O)CSC3=CC=C(C=C3)F)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.